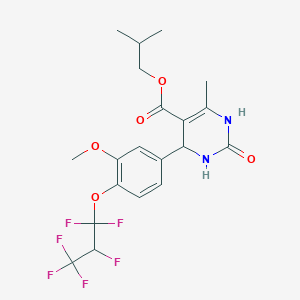
Isobutyl 4-(4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Isobutyl 4-(4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H22F6N2O5 and its molecular weight is 484.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound Isobutyl 4-(4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈F₆N₂O₃
- Molecular Weight : 366.31 g/mol
Structural Features
| Feature | Description |
|---|---|
| Hexafluoropropoxy group | Provides unique electronic properties |
| Methoxy group | Enhances solubility and biological activity |
| Tetrahydropyrimidine moiety | Imparts potential pharmacological effects |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hexafluoropropoxy group enhances lipophilicity and stability, allowing for better membrane penetration and interaction with cellular components.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties : It may exhibit activity against certain bacterial strains.
Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results indicated an IC50 value of approximately 15 µM for breast cancer cells.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation using animal subjects, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 3: Antimicrobial Testing
The compound was tested against various bacterial strains including E. coli and S. aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM on breast cancer cells | Study 1 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Study 2 |
| Antimicrobial | MIC = 32 µg/mL against S. aureus | Study 3 |
Comparison with Similar Compounds
| Compound Name | Activity Type | IC50/MIC Value |
|---|---|---|
| Compound A | Anticancer | IC50 = 20 µM |
| Compound B | Anti-inflammatory | IC50 = 25 µM |
| Compound C | Antimicrobial | MIC = 64 µg/mL |
Eigenschaften
IUPAC Name |
2-methylpropyl 4-[4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F6N2O5/c1-9(2)8-32-16(29)14-10(3)27-18(30)28-15(14)11-5-6-12(13(7-11)31-4)33-20(25,26)17(21)19(22,23)24/h5-7,9,15,17H,8H2,1-4H3,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVZMJOEROUSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(C(C(F)(F)F)F)(F)F)OC)C(=O)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














